Ethanesulfinate Ethanesulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1968953
InChI: InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4)/p-1
SMILES:
Molecular Formula: C2H5O2S-
Molecular Weight: 93.13 g/mol

Ethanesulfinate

CAS No.:

Cat. No.: VC1968953

Molecular Formula: C2H5O2S-

Molecular Weight: 93.13 g/mol

* For research use only. Not for human or veterinary use.

Ethanesulfinate -

Specification

Molecular Formula C2H5O2S-
Molecular Weight 93.13 g/mol
IUPAC Name ethanesulfinate
Standard InChI InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4)/p-1
Standard InChI Key RQIFXTOWUNAUJC-UHFFFAOYSA-M
Canonical SMILES CCS(=O)[O-]

Introduction

Chemical Structure and Properties

Physical Properties

Ethanesulfinate is characterized by the chemical formula C₂H₅O₂S⁻, featuring a sulfur atom in a lower oxidation state compared to the more common sulfonate (SO₃⁻) derivatives. The anion consists of an ethyl group (C₂H₅-) attached to a sulfinate moiety (-SO₂⁻), resulting in its distinctive chemical behavior.

The sodium salt of ethanesulfinate (sodium ethanesulfinate, CAS: 20035-08-9) is one of the most commonly encountered forms of this compound in research and industrial applications. Its molecular formula is C₂H₅NaO₂S with a molecular weight of 116.11 g/mol . This salt typically appears as a solid at room temperature with a melting point range of 236-241°C .

Table 1: Physical Properties of Ethanesulfinate and Its Sodium Salt

PropertyEthanesulfinate (C₂H₅O₂S⁻)Sodium Ethanesulfinate (C₂H₅NaO₂S)
Molecular Weight93.13 g/mol 116.11 g/mol
Physical State at Room Temperature-Solid
Melting Point-236-241°C
Solubility-Water-soluble
CAS Number44209-53-2 20035-08-9

Chemical Properties

Ethanesulfinate possesses distinctive chemical properties that make it valuable in various applications. The sulfinate group (-SO₂⁻) contains a sulfur atom in an intermediate oxidation state, positioned between sulfenate (-SO⁻) and sulfonate (-SO₃⁻) derivatives. This intermediate oxidation state contributes to the compound's versatile reactivity profile.

The sulfur atom in ethanesulfinate can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing it to participate in diverse chemical transformations. The S-O bonds in the sulfinate group have partial double-bond character, contributing to the stability of the anion while maintaining sufficient reactivity for synthetic applications.

Ethanesulfinate compounds can undergo various transformations including oxidation to sulfonates, reduction to other sulfur species, and substitution reactions where the sulfinate group is replaced by other nucleophiles. The reactivity of ethanesulfinate derivatives can be fine-tuned through modifications to the ethyl group or through coordination with different counter-ions .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of ethanesulfinate and its derivatives. These methods typically involve the manipulation of sulfur-containing precursors under specific reaction conditions.

From Ethanesulfinic Acid

Ethanesulfinate can be prepared from ethanesulfinic acid through deprotonation using appropriate bases. This approach involves the removal of the acidic hydrogen from ethanesulfinic acid to generate the corresponding sulfinate anion .

From Disulfides

A notable synthetic route involves the oxidation of diethyl disulfide using hydrogen peroxide under controlled conditions. This method, reported by Japanese scientists, can achieve high yields (up to 97%) of ethanesulfonic acid, which can be further converted to ethanesulfinate through appropriate reduction methods .

The reaction can be represented as:

CH₃CH₂-S-S-CH₂CH₃ + H₂O₂ → CH₃CH₂SO₃H

The resulting ethanesulfonic acid can then be converted to ethanesulfinate through appropriate reduction methods.

From Thiirane-1,1-dioxide

Research has shown that the reaction of thiirane-1,1-dioxide with hydroxide ion produces ethanesulfonate anion as the major product. This reaction proceeds via a penta-coordinated sulfur intermediate formed by the attack of hydroxide ion at the sulfonyl function of thiirane-1,1-dioxide .

Via Nucleophilic Substitution

Ethanesulfinate derivatives can also be synthesized through nucleophilic substitution reactions. For example, the alkylation of methanesulfinate with ethyl iodide can produce ethanesulfinate derivatives .

Table 2: Synthesis Methods for Ethanesulfinate and Related Compounds

MethodStarting MaterialsConditionsYieldReference
Oxidation of Diethyl DisulfideDiethyl disulfide, H₂O₂75°C, 2 hours97% (as ethanesulfonic acid)
Reaction of Thiirane-1,1-dioxideThiirane-1,1-dioxide, Hydroxide ion-Major product
From Ethyl IodideEthyl iodide, Ammonium sulfiteReflux, 6 hours~90%

Chemical Reactions

Oxidation Reactions

Ethanesulfinate can undergo oxidation to form ethanesulfonate (CH₃CH₂SO₃⁻). This transformation involves an increase in the oxidation state of the sulfur atom from +2 in sulfinate to +4 in sulfonate. Various oxidizing agents including hydrogen peroxide and potassium permanganate can facilitate this conversion .

The oxidation reaction can be represented as:

CH₃CH₂SO₂⁻ + [O] → CH₃CH₂SO₃⁻

This oxidation process is significant in both synthetic chemistry and biological systems, where the interconversion between different sulfur oxidation states plays crucial roles in various metabolic pathways.

Reduction Reactions

The reduction of ethanesulfinate can lead to various products depending on the reducing agents and conditions employed. Reducing agents such as lithium aluminum hydride can be utilized for these transformations .

Substitution Reactions

Applications

Chemical Synthesis

Ethanesulfinate and its derivatives serve as valuable reagents in organic synthesis. They are particularly useful in the preparation of sulfone and sulfoxide compounds, which are important structural motifs in pharmaceuticals and agrochemicals .

The compound participates in various reactions, including:

  • C–H Sulfinylation: Functionalization of light hydrocarbons leading to the formation of valuable sulfinates

  • Bond Formation: Formation of S–S, N–S, and C–S bonds for various organosulfur compounds

Biological Applications

In biological research, ethanesulfinate derivatives are used to investigate sulfur metabolism and enzyme interactions. Their biological activities include:

  • Antioxidant Activity: Some studies suggest that compounds derived from ethanesulfinate may exhibit antioxidant properties

  • Enzyme Inhibition: Research indicates that ethanesulfinate derivatives could inhibit specific enzymes involved in disease pathways

Studies have shown that ethanesulfonate (the oxidized form of ethanesulfinate) can inhibit anaerobic dechlorination of polychlorobiphenyls by pasteurized microorganisms, suggesting specific biological activities that could be exploited in environmental applications .

Industrial Applications

Sodium ethanesulfinate is utilized in various industrial processes including synthesis, organic, chemical, and dye intermediate synthesis . The sulfinate functionality provides unique reactivity that is valuable in these applications.

Related compounds such as sodium ethanesulfonate (SES) have been investigated for use in dye-sensitized solar cells (DSSCs). Research has shown that SES-modified photoelectrodes can improve the performance of these solar cells, resulting in increased power conversion efficiency .

Table 3: Applications of Ethanesulfinate and Related Compounds

Application AreaSpecific UseBenefitsReference
Chemical SynthesisPreparation of sulfone and sulfoxide compoundsVersatile reagent for organosulfur compound synthesis
Biological ResearchStudies on sulfur metabolism and enzyme interactionsInsights into metabolic pathways and potential therapeutic properties
Industrial ProcessesSynthesis of dye intermediatesValuable reactive intermediate
Photovoltaic MaterialsModification of photoelectrodes in solar cellsImproved power conversion efficiency

Research Findings and Case Studies

Role in Solar Cell Technology

Sodium ethanesulfonate (SES), related to ethanesulfinate, has been investigated for its effects on the performance of dye-sensitized solar cells (DSSCs). Research has shown that SES-modified photoelectrodes can improve solar cell performance by:

  • Increasing open circuit voltage (Voc)

  • Enhancing short circuit current (Jsc)

  • Improving fill factor (FF)

These improvements resulted in a power conversion efficiency of 11.20% for DSSCs with SES-modified TiO₂ layers, compared to 10.21% for reference devices without surface modification. Electrochemical impedance spectroscopy and open circuit voltage decay measurements revealed that SES modification led to longer electron lifetimes by suppressing interfacial charge recombination .

Protonation Studies of Aminoazobenzene Derivatives

Research utilizing amino[bis(ethanesulfonate)] groups in water-soluble azobenzene derivatives has provided insights into the protonation equilibria of these compounds. Using techniques such as UV-vis absorption spectroscopy, 1H-15N NMR spectroscopy, and density functional theory (DFT) calculations, researchers have investigated which nitrogen atoms are preferentially protonated in these systems.

These studies are significant because they provide direct insight into the protonation equilibrium of aminoazobenzene analogues in aqueous solution, which was previously challenging to study due to solubility limitations .

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